2-methyl-N-(2-propynyl)indole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-1-prop-2-ynylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-8-13-10(2)9-11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGHVORTLBSKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Monoamine Oxidase (MAO) Inhibition Activity of 2-Methyl-N-(2-propynyl)indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-methyl-N-(2-propynyl)indole, a compound of significant interest for its potential monoamine oxidase (MAO) inhibition activity. While direct empirical data for this specific molecule is emerging, this document synthesizes foundational principles, structure-activity relationships derived from closely related analogs, and established experimental protocols to build a robust framework for its evaluation. We delve into the mechanistic basis for its presumed irreversible inhibition, rooted in the well-characterized reactivity of the N-propargyl moiety. Detailed, field-proven methodologies for the chemical synthesis of the N-propargyl indole scaffold and for the subsequent in vitro assessment of MAO-A and MAO-B inhibition are presented. This guide is intended to serve as a critical resource for researchers investigating novel indole-based MAO inhibitors, providing both the theoretical underpinnings and the practical workflows necessary to advance this area of neuropharmacology.
Introduction: The Enduring Therapeutic Target of Monoamine Oxidase
Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane.[1] They are central to the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as various neuromodulators and dietary amines.[1][] Two primary isoforms exist, MAO-A and MAO-B, which are distinguished by their substrate preferences, inhibitor sensitivities, and tissue distribution.[3]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for the treatment of depression and anxiety disorders.[][3]
-
MAO-B shows a higher affinity for substrates like phenylethylamine and benzylamine and is predominantly involved in the metabolism of dopamine in the brain.[3][4] Consequently, selective MAO-B inhibitors are established therapeutics for Parkinson's disease and are under investigation for other neurodegenerative conditions like Alzheimer's disease.[][3]
The therapeutic utility of MAO inhibitors is well-established; however, early non-selective, irreversible inhibitors were associated with significant side effects, most notably the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[][5] This has driven the development of newer, more selective, and potentially reversible inhibitors to improve safety profiles.[3] The indole nucleus is a privileged scaffold in medicinal chemistry and has been explored for its potential in developing novel MAO inhibitors.[6] The incorporation of an N-propargyl group, a known "warhead" for irreversible inhibition, onto an indole scaffold presents a promising strategy for creating potent and potentially selective MAO inhibitors.
The Compound of Interest: 2-Methyl-N-(2-propynyl)indole
The subject of this guide, 2-methyl-N-(2-propynyl)indole, combines the indole core with two key features: a methyl group at the 2-position and a propargyl (2-propynyl) group on the indole nitrogen.
-
The Indole Scaffold : The indole ring system is a key structural feature in many biologically active compounds and has been shown to interact favorably with the active site of MAO enzymes.[7]
-
The N-Propargyl Group : This functional group is the cornerstone of several successful irreversible MAO inhibitors, including selegiline (a selective MAO-B inhibitor) and clorgyline (a selective MAO-A inhibitor).[8] Its terminal alkyne is crucial for the mechanism of irreversible inhibition.
Proposed Mechanism of Irreversible Inhibition
The N-propargyl moiety acts as a mechanism-based inactivator, or "suicide" substrate. The proposed mechanism involves enzymatic oxidation by the FAD cofactor within the MAO active site, leading to the formation of a highly reactive allenic intermediate. This intermediate then covalently bonds with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[5][9] The restoration of enzyme activity requires the synthesis of new enzyme, a process that can take several days.[10]
Structure-Activity Relationship (SAR) Insights from Analogs
While specific experimental data for 2-methyl-N-(2-propynyl)indole is not yet widely published, valuable insights can be drawn from closely related compounds:
-
N-(2-propynyl)-2-(5-benzyloxyindolyl)methylamine (FA-73) : This compound is a potent and highly selective irreversible inhibitor of MAO-B. The presence of a benzyloxy group at the 5-position of the indole ring was found to be critical for this selectivity.[7] This suggests that substitutions on the benzene ring of the indole nucleus can significantly influence isoform selectivity.
-
Indole-2-N-methylpropargylamine (4fMe) : A recent computational study identified this compound as a potentially superior MAO-B binder compared to the clinically used drugs rasagiline and selegiline.[1] This provides strong theoretical support for the potential of the N-propargyl indole scaffold in MAO-B inhibition.
-
N-methyl-N-propargyl-2-(1-methyl-5-methoxyindolyl)methylamine (IM-24) : This compound was found to be a selective inhibitor of MAO-A.[11] This further highlights that substitutions on the indole ring can modulate selectivity between the two MAO isoforms.
Based on these analogs, it is reasonable to hypothesize that 2-methyl-N-(2-propynyl)indole will exhibit irreversible MAO inhibitory activity. Its selectivity profile (MAO-A vs. MAO-B) will likely be influenced by the electronic and steric properties of the 2-methyl group.
Experimental Workflows
Chemical Synthesis
The synthesis of 2-methyl-N-(2-propynyl)indole can be approached in a straightforward two-step process starting from commercially available 2-methylindole.
Protocol: Synthesis of 2-Methyl-N-(2-propynyl)indole
-
Deprotonation of 2-Methylindole:
-
To a solution of 2-methylindole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (K₂CO₃, 1.2 eq) or sodium hydride (NaH, 1.1 eq).[5]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the indolide anion.
-
-
N-Alkylation:
-
To the resulting suspension, add propargyl bromide (3-bromopropyne, 1.2 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).[5]
-
Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., reflux) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-methyl-N-(2-propynyl)indole.
-
In Vitro MAO Inhibition Assay
The inhibitory potential of the synthesized compound against both MAO-A and MAO-B should be determined. A common and reliable method is the fluorometric assay using kynuramine as a substrate.[12] This assay measures the formation of 4-hydroxyquinoline, the fluorescent product of kynuramine deamination.
Protocol: Fluorometric MAO Inhibition Assay
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes diluted in assay buffer to their optimal working concentrations.[12]
-
Substrate Solution: Kynuramine dihydrobromide dissolved in water.
-
Test Compound Stock: 2-methyl-N-(2-propynyl)indole dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) prepared in DMSO.
-
-
Assay Procedure (96-well plate format):
-
In a black 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and reference inhibitors to the wells. Include a vehicle control (DMSO only).
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for the reaction duration (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 2 N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Data Interpretation and Expected Outcomes
Based on the SAR of related compounds, the following outcomes for 2-methyl-N-(2-propynyl)indole can be anticipated.
Table 1: Hypothetical MAO Inhibition Profile and Comparison with Analogs
| Compound | Target | IC₅₀ / Kᵢ (nM) | Selectivity Index (SI) | Inhibition Type | Reference |
| 2-Methyl-N-(2-propynyl)indole | MAO-A / MAO-B | To be determined | To be determined | Irreversible (Predicted) | - |
| FA-73 | MAO-A | 800 (Kᵢ) | 1066 (for MAO-B) | Irreversible | [7] |
| MAO-B | 0.75 (Kᵢ) | ||||
| IM-24 | MAO-A | Selective Inhibitor | MAO-A Selective | Not specified | [11] |
| MAO-B | No effect at doses studied | ||||
| Selegiline (Deprenyl) | MAO-A | 376 (Kᵢ) | 48 (for MAO-B, relative to FA-73) | Irreversible | [7] |
| MAO-B | 16.8 (Kᵢ) |
Note: SI is often calculated as IC₅₀(MAO-A) / IC₅₀(MAO-B). A value > 1 indicates MAO-B selectivity, while a value < 1 indicates MAO-A selectivity.
The experimental determination of the IC₅₀ values for 2-methyl-N-(2-propynyl)indole against both MAO-A and MAO-B will be crucial. These values will not only quantify its potency but also reveal its selectivity profile. Further kinetic studies, such as dialysis experiments, can confirm the irreversible nature of the inhibition.
Conclusion and Future Directions
2-Methyl-N-(2-propynyl)indole represents a compelling, albeit under-investigated, candidate for a novel monoamine oxidase inhibitor. Its chemical structure, featuring the established N-propargyl pharmacophore on an indole scaffold, provides a strong rationale for its potential as a potent, irreversible MAO inhibitor. The synthesis is achievable through standard organic chemistry techniques, and its biological activity can be robustly characterized using well-established in vitro assays.
The critical next step for the research community is the empirical validation of its MAO inhibitory activity and selectivity. Should the compound demonstrate a potent and selective profile, particularly for MAO-B, further investigations into its neuroprotective properties and in vivo efficacy in models of neurodegenerative diseases would be warranted. This technical guide provides the foundational knowledge and methodological framework to empower researchers to undertake these crucial next steps.
References
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Sola, Y., et al. (1994). Some biochemical properties of the new potential antidepressant agent N-methyl-N-propargyl-2-(1-methyl-5-methoxyindolyl)methylamine. Journal of Pharmacy and Pharmacology, 46(10), 822-827.
- Tipton, K. F. (2018). Monoamine oxidase inhibitors: A review of their anti-inflammatory therapeutic potential and mechanisms of action. Frontiers in Pharmacology, 9, 1477.
- Vrban, L., & Vianello, R. (2024).
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Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]
- Vrban, L., & Vianello, R. (2024).
- Horn, A. S., et al. (1987). N-methyl,N-propargyl-2-aminotetralins:novel dopamine agonists with monoamine oxidase inhibiting properties. Journal of Medicinal Chemistry, 30(2), 211-216.
- Allen, C. F. H., & VanAllan, J. (1948). 2-Methylindole. Organic Syntheses, 28, 77.
- Ramsay, R. R., et al. (2011).
- Chaurasia, S., et al. (2016). Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B. European Journal of Medicinal Chemistry, 124, 1006-1018.
- Marco, J. L., et al. (1999). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology, 127(4), 957-966.
- Al-Hourani, B. J., et al. (2016). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Terminal Alkynes. ChemistrySelect, 1(10), 2344-2349.
- Chaurasiya, N. D., et al. (2015). Mechanism and Kinetics of Inhibition of Human MAO A and B by Aplysinopsin Analogs. Marine Drugs, 13(8), 5039-5053.
- Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(10), 1629-1654.
- Abba, A., et al. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide.
- Pisani, L., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1109-1130.
- Edmondson, D. E., & Binda, C. (2018). Monoamine Oxidases. Subcellular Biochemistry, 87, 69-87.
- Ramsay, R. R. (2017). Propargylamine inactivators of MAO.
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BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
- Kim, J. H., et al. (2024).
- Del-Pino-García, A., et al. (2017). Drug action (IC 50 values) on MAO A and MAO B activities.
- Al-Ghorbani, M., et al. (2022). Kinetic study on the type of hMAO-A inhibition by compound 7.
- Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
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toxicity profile and safety data sheet (SDS) for 2-methyl-N-(2-propynyl)indole
Executive Summary
2-Methyl-N-(2-propynyl)indole (also known as 1-propargyl-2-methylindole) is a specialized heterocyclic building block bridging the fields of synthetic organic chemistry and neuropharmacology. Characterized by an electron-rich indole core N-alkylated with a reactive alkyne (propargyl) moiety, this compound serves a dual purpose. Pharmacologically, the N-propargyl group is a classic pharmacophore for the irreversible inhibition of Monoamine Oxidase B (MAO-B), making it a critical scaffold in the design of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases. Synthetically, it is a highly versatile substrate for cascade radical cyclizations and transition-metal-catalyzed cycloisomerizations, yielding complex polycyclic architectures like pyrrolo[1,2-a]indoles.
This whitepaper provides a comprehensive safety data sheet (SDS) equivalent, toxicological profiling, and field-proven experimental methodologies for handling and utilizing this compound.
Chemical Identity & Physical Properties
Accurate chemical identification is the first step in establishing a robust safety and handling protocol. The presence of the terminal alkyne dictates both its synthetic utility and its sensitivity to oxidative degradation.
| Property | Specification |
| IUPAC Name | 2-Methyl-1-(prop-2-yn-1-yl)-1H-indole |
| Common Synonyms | 2-Methyl-N-(2-propynyl)indole; 1-Propargyl-2-methylindole |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.23 g/mol |
| Appearance | Pale yellow to off-white crystalline solid or viscous oil |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO; Insoluble in H₂O |
| Reactivity Profile | Terminal alkyne is susceptible to radical addition and metal coordination |
Safety Data Sheet (SDS) & Toxicity Profile
Due to the biological activity inherent to N-propargylindoles, this compound must be handled as a potent pharmacological agent and a reactive chemical intermediate.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| STOT (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
Toxicological Mechanisms
-
Neurochemical Toxicity (MAO Inhibition): The N-propargyl moiety is a known "suicide inhibitor" of monoamine oxidases. Accidental systemic exposure can lead to the irreversible inhibition of MAO enzymes, potentially causing dangerous elevations in endogenous monoamines (dopamine, serotonin) and risking hypertensive crises if combined with tyramine-rich foods.
-
Reactive Toxicity: The terminal alkyne can undergo spontaneous oxidation or radical formation under UV light or in the presence of transition metals, leading to the formation of reactive oxygen species (ROS) or cross-linking with cellular nucleophiles.
Handling, Storage, and PPE
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The compound is sensitive to prolonged light exposure and atmospheric oxygen, which can induce alkyne polymerization or indole ring oxidation.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a laboratory coat. All manipulations involving the dry powder or concentrated solutions must be performed inside a certified Class II fume hood.
Pharmacological Profiling: MAO-B Inhibition
The N-propargylindole scaffold is heavily utilized in the development of anti-Alzheimer's and anti-Parkinson's agents. As demonstrated in the development of MTDLs like ASS234, the propargyl group is responsible for potent and selective MAO-B inhibition .
Mechanism of Action (Causality): The enzyme MAO-B utilizes a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize amine substrates. When 2-methyl-N-(2-propynyl)indole enters the active site, the enzyme attempts to oxidize the propargyl group. This catalytic processing converts the alkyne into a highly reactive conjugated allene or ketenimine intermediate. This intermediate subsequently undergoes a nucleophilic attack by the N5 atom of the FAD flavin ring, forming a permanent covalent bond. This mechanism-based (suicide) inhibition irreversibly destroys the enzyme's catalytic capability.
Fig 1. Mechanism of irreversible MAO-B inactivation by the N-propargyl pharmacophore.
Synthetic Utility & Experimental Protocols
Beyond pharmacology, 2-methyl-N-(2-propynyl)indole is a high-value synthetic intermediate. It is frequently subjected to gold-catalyzed cycloisomerizations and cascade radical cyclizations to form N-fused indolines .
The "Thorpe-Ingold" Accelerated Radical Cyclization
The presence of the 2-methyl group on the indole ring is not merely decorative; it exerts a profound steric influence known as the Thorpe-Ingold effect (gem-dialkyl effect). By increasing the steric bulk near the N-C linkage, the angle between the propargyl group and the C2-position of the indole is compressed. This conformational pre-organization drastically lowers the activation energy required for the 5-exo-trig cyclization, resulting in accelerated reaction rates and higher diastereoselectivity compared to unsubstituted analogues.
Fig 2. Workflow of the AIBN-initiated cascade thiyl radical cyclization of N-propargylindoles.
Protocol: Stereoselective Synthesis of N-Fused Indolines via Thiyl Radical Cascade
This self-validating protocol utilizes Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, preventing difficult downstream purifications.
Reagents Required:
-
2-Methyl-N-(2-propynyl)indole (1.0 equiv, 1.0 mmol)
-
Thiophenol (PhSH) (1.5 equiv, 1.5 mmol)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv, 0.2 mmol)
-
Anhydrous Benzene or Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-methyl-N-(2-propynyl)indole (1.0 mmol) in 10 mL of anhydrous benzene. Causality: Non-polar aromatic solvents are strictly required as they do not participate in unwanted hydrogen-atom transfer (HAT) side reactions.
-
Atmospheric Purging: Sparge the solution with Argon gas for 15 minutes. Causality: Molecular oxygen is a potent radical scavenger (diradical triplet state). Failing to degas will prematurely quench the thiyl radicals, stalling the cascade.
-
Reagent Addition: Under a positive flow of Argon, add Thiophenol (1.5 mmol) followed by AIBN (0.2 mmol).
-
Thermal Initiation: Seal the flask and heat the reaction mixture to 80 °C in an oil bath. At this temperature, AIBN homolytically cleaves to generate isobutyronitrile radicals, which abstract hydrogen from thiophenol to yield the reactive thiyl radical (PhS•).
-
Self-Validating Checkpoint (TLC): After 2 hours, withdraw a 10 µL aliquot and spot it on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The starting material is highly UV-active (Rf ~0.6). The reaction is validated as complete when the starting material spot entirely disappears and is replaced by a lower-Rf, highly fluorescent spot corresponding to the cyclized pyrrolo[1,2-a]indole product.
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify directly via flash column chromatography (silica gel) to yield the pure N-fused indoline.
References
-
Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease. Frontiers in Neuroscience.[Link][1][2]
-
Cascade Radical Cyclization of N-Propargylindoles: Substituents Dictate Stereoselective Formation of N-Fused Indolines versus Indoles. Organic Letters.[Link][3][4][5]
-
Gold-Catalyzed Cycloisomerization of N-Propargylindole-2-carboxamides: Application toward the Synthesis of Lavendamycin Analogues. Organic Letters.[Link][6][7]
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The Medicinal Chemistry of 2-Methyl-N-(2-propynyl)indole: A Comprehensive Technical Guide
Executive Summary
2-Methyl-N-(2-propynyl)indole (also designated as 1-(prop-2-ynyl)-2-methyl-1H-indole) represents a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural building block for the development of irreversible monoamine oxidase (MAO) inhibitors and Multi-Target-Directed Ligands (MTDLs) aimed at combating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[1]. This whitepaper synthesizes the mechanistic rationale, pharmacological applications, and synthetic methodologies surrounding this core structure, providing a field-proven guide for drug development professionals.
Pharmacological Core: Mechanism of Action
The therapeutic value of 2-methyl-N-(2-propynyl)indole lies in its dual-action structural components: the N-propargyl "warhead" and the 2-methylindole scaffold .
The N-Propargyl Warhead & Suicide Inhibition
The N-propargyl (2-propynyl) moiety is a well-established mechanism-based "suicide" inhibitor of MAO enzymes[1]. When the molecule enters the enzyme's active site, the alkyne group is enzymatically oxidized by the flavin adenine dinucleotide (FAD) cofactor into a highly reactive intermediate (typically a conjugated allene or ketenimine). This intermediate undergoes immediate nucleophilic attack by the N5 atom of the flavin ring, forming a permanent covalent adduct that irreversibly inactivates the enzyme[1].
Causality of the 2-Methyl Substitution
Unsubstituted N-propargylindoles often lack the necessary steric bulk to differentiate between MAO-A and MAO-B isoforms. The strategic addition of a methyl group at the C2 position serves two critical functions:
-
Steric Steering: It restricts the rotational degrees of freedom of the indole core, favoring the narrower, more hydrophobic substrate cavity of MAO-B. This selectivity is crucial for Parkinson's disease therapies to avoid the hypertensive "cheese effect" associated with MAO-A inhibition[2].
-
Lipophilicity: It enhances blood-brain barrier (BBB) penetration, a non-negotiable requirement for neuroprotective agents[3].
Mechanistic pathway of MAO-B irreversible inhibition by N-propargylindoles.
Multi-Target-Directed Ligands (MTDLs) in Neurodegeneration
Because neurodegenerative diseases are multifactorial—involving neurotransmitter depletion, amyloid-beta aggregation, and oxidative stress—the "one molecule, one target" paradigm is often insufficient. The 2-methyl-N-(2-propynyl)indole scaffold is frequently hybridized with other pharmacophores to create MTDLs[1].
A prime example of this strategy is the development of compounds like ASS234 (which fuses an N-propargylindole core with the benzylpiperidine group of donepezil) and PF9601N[1],[3]. These derivatives not only inhibit MAO enzymes but also exhibit potent neuroprotective properties, preventing cell death induced by mitochondrial complex I inhibition and reducing excitotoxicity[3].
Comparative Enzyme Inhibition Profiles
Table 1: In vitro biological properties of standard inhibitors vs. propargylindole derivatives.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| ASS234 (MTDL Hybrid) | 5.2 ± 1.1 | 43.1 ± 7.9 | 0.35 ± 0.001 | 0.46 ± 0.06 |
| PF9601N (Propargylindole derivative) | > 100,000 | ~ 15 - 40 | Inactive | Inactive |
| L-Deprenyl (Standard MAO-B Inhibitor) | > 10,000 | 10 - 50 | Inactive | Inactive |
| Donepezil (Standard AChE Inhibitor) | Inactive | Inactive | 0.014 | > 10 |
(Data synthesized from pharmacological evaluations of propargyl-based MTDLs[1],[2])
Synthetic Methodologies: N-Propargylation Workflow
To synthesize 2-methyl-N-(2-propynyl)indole, a direct N-alkylation strategy is employed. The protocol below is designed as a self-validating system to ensure high yield and purity.
Causality in Experimental Design
-
Reagent Selection (NaH): The indole N-H is only weakly acidic (pKa ~16). Sodium hydride (NaH, pKa ~35) is utilized to ensure complete, irreversible deprotonation, forming a highly nucleophilic indolide anion.
-
Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It strongly solvates the sodium cation but leaves the indolide anion "naked," drastically increasing its nucleophilicity for the subsequent Sₙ2 attack on propargyl bromide.
Step-by-step synthetic workflow for the N-propargylation of 2-methylindole.
Step-by-Step Protocol
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2-methylindole (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Self-Validation Check: The immediate evolution of hydrogen gas (bubbling) confirms the deprotonation event. Stir for 30 minutes until the solution becomes a clear, dark anion solution.
-
-
Alkylation: Add propargyl bromide (80 wt. % in toluene, 1.2 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could lead to polyalkylation or thermal decomposition.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material (R_f ~0.3) should disappear, replaced by a less polar UV-active spot (R_f ~0.6) corresponding to the N-alkylated product.
-
-
Quenching & Extraction: Quench the reaction by slowly adding cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 2-methyl-N-(2-propynyl)indole.
Advanced Applications: Click Chemistry & Nanoreporters
Beyond direct enzyme inhibition, the terminal alkyne of 2-methyl-N-(2-propynyl)indole serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "click chemistry"[4].
This approach allows researchers to attach the indole core to complex fluorophores, targeting peptides, or nanocarriers. For instance, related propargyl-indole derivatives have been successfully conjugated with Aggregation-Induced Emission (AIE) luminogens to create pH-responsive exonuclease-assisted nanoreporters. These advanced constructs are utilized for highly specific mitochondrial microRNA spatial imaging in living cells, showcasing the extreme versatility of the N-propargylindole scaffold in modern molecular diagnostics[5].
References
-
[1] Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease Source: Frontiers in Neuroscience URL:
-
[3] Neuroprotective Effects of the MAO‐B Inhibitor, PF9601N, in an In Vivo Model of Excitotoxicity Source: PubMed Central (PMC) URL:
-
[2] PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice Source: PubMed / Neurochemistry International URL:
-
[4] PF9601N | MAO-B Inhibitor & Click Chemistry Reagent Source: MedChemExpress URL:
-
[5] Mitochondria MicroRNA Spatial Imaging via pH-Responsive Exonuclease-Assisted AIE Nanoreporter Source: Analytical Chemistry (ACS Publications) URL:
Sources
- 1. Frontiers | Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease [frontiersin.org]
- 2. PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of the MAO‐B Inhibitor, PF9601N, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency CuAAC Protocols Using 2-Methyl-N-(2-propynyl)indole
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Protocol.
Strategic Value of the N-Propargyl Indole Scaffold
The indole nucleus is a "privileged scaffold" in medicinal chemistry, ubiquitous in pharmaceuticals targeting central nervous system (CNS) disorders, oncology, and infectious diseases. 2-Methyl-N-(2-propynyl)indole (also known as 1-(prop-2-yn-1-yl)-2-methyl-1H-indole) serves as a highly versatile building block. By functionalizing the indole nitrogen with a terminal propargyl group, researchers can seamlessly attach this pharmacophore to diverse azide-bearing molecules—ranging from small-molecule drugs and fluorophores to large biomolecules like antibodies—via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2].
The CuAAC "click" reaction is bioorthogonal, highly regioselective (yielding exclusively 1,4-disubstituted 1,2,3-triazoles), and proceeds with near-quantitative yields under mild conditions[3]. This application note details the mechanistic rationale, standardized protocols, and self-validation steps required to synthesize triazole-linked indole libraries using 2-methyl-N-(2-propynyl)indole.
Mechanistic Insights & Causality in Experimental Design
To achieve high yields and prevent the degradation of sensitive azide partners (such as proteins or PEG-linkers), one must understand the causality behind the CuAAC catalytic cycle and the role of each reagent[4].
-
The Role of Copper(I) and Ligand (THPTA): The active catalyst is Cu(I), which coordinates with the terminal alkyne of 2-methyl-N-(2-propynyl)indole to form a copper acetylide intermediate. Because free Cu(I) is thermodynamically unstable and prone to generating reactive oxygen species (ROS) via the Fenton reaction, a stabilizing ligand is mandatory[5]. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the ligand of choice. It is water-soluble, tightly binds Cu(I) to block ROS generation, and accelerates the reaction rate by stabilizing the metallacycle intermediate[5][6].
-
The Role of Sodium Ascorbate: Cu(I) is typically generated in situ by reducing a stable Cu(II) salt (e.g., CuSO₄) with sodium ascorbate[3]. Ascorbate must be added after the copper has been chelated by THPTA to prevent premature oxidation and the formation of destructive byproducts[4].
-
The Role of Aminoguanidine (For Bioconjugation): When conjugating the indole to proteins, the oxidation of ascorbate yields dehydroascorbate, which can crosslink lysine and arginine residues. Aminoguanidine is added as a sacrificial scavenger to intercept these byproducts, preserving protein integrity[4][7].
Caption: Mechanistic pathway of the CuAAC reaction highlighting the role of THPTA-stabilized Cu(I).
Materials and Reagents
The following table outlines the standardized stock solutions required for a robust, reproducible CuAAC reaction. Preparing these as concentrated stocks ensures accurate stoichiometric ratios.
| Reagent | Function | Stock Concentration | Solvent | Storage |
| 2-Methyl-N-(2-propynyl)indole | Alkyne Substrate | 100 mM | DMSO or DMF | -20°C, dark |
| Azide Partner (R-N₃) | Conjugation Partner | 100 mM | DMSO, DMF, or H₂O | -20°C, dark |
| CuSO₄·5H₂O | Copper(II) Source | 20 mM | Milli-Q H₂O | RT |
| THPTA Ligand | Cu(I) Stabilizer | 50 mM | Milli-Q H₂O | -20°C |
| Sodium Ascorbate | Reducing Agent | 100 mM | Milli-Q H₂O | Make Fresh Daily |
| Aminoguanidine HCl | Byproduct Scavenger | 100 mM | Milli-Q H₂O | RT |
Note: Sodium ascorbate readily oxidizes in aqueous solutions. It must be prepared immediately before use to ensure a self-validating reduction of Cu(II) to Cu(I)[8].
Experimental Workflow & Step-by-Step Protocol
This protocol is designed as a self-validating system . By carefully observing the color changes during the pre-chelation and reduction steps, the operator can visually confirm the generation of the active catalyst before committing valuable substrates.
Caption: Sequential workflow for CuAAC bioconjugation ensuring catalyst stability and reaction efficiency.
Protocol: Standard CuAAC Coupling (1 mL Scale)
Step 1: Catalyst Pre-Chelation (Critical Step)
-
In a clean 1.5 mL microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ and 20 µL of 50 mM THPTA (Molar ratio of Cu:Ligand = 1:2.5)[9].
-
Vortex briefly and incubate at room temperature for 5 minutes.
-
Self-Validation Check: The solution should exhibit a distinct, clear blue color, confirming the formation of the Cu(II)-THPTA complex.
-
Step 2: Substrate Mixing
-
In a separate 2 mL reaction vial, add the reaction solvent (e.g., 800 µL of a 1:1 mixture of t-BuOH/H₂O or PBS for biocompatible azides).
-
Add 10 µL of the 100 mM 2-Methyl-N-(2-propynyl)indole stock (Final concentration: 1 mM).
-
Add 12 µL of the 100 mM Azide stock (Final concentration: 1.2 mM; a slight excess of azide ensures complete consumption of the indole)[9].
-
(Optional for Bioconjugation): Add 50 µL of 100 mM Aminoguanidine HCl (Final concentration: 5 mM)[7].
Step 3: Reaction Initiation
-
Transfer the pre-chelated Cu(II)-THPTA complex (30 µL) into the reaction vial containing the substrates.
-
Initiate the reaction by adding 50 µL of freshly prepared 100 mM Sodium Ascorbate (Final concentration: 5 mM; 5-fold excess relative to copper)[5][7].
-
Cap the vial immediately to minimize oxygen ingress.
-
Self-Validation Check: Upon adding ascorbate, the blue color of the Cu(II) complex will immediately fade to colorless or pale yellow. This visual cue confirms the successful reduction to the catalytically active Cu(I) species. If the solution turns blue/green again during incubation, oxygen has infiltrated the system, and additional ascorbate/degassing is required.
-
Step 4: Incubation and Workup
-
Mix the reaction end-over-end at room temperature for 1 to 2 hours.
-
Terminate the reaction by adding an excess of EDTA (e.g., 10 mM final concentration) to chelate the copper, or directly purify via liquid-liquid extraction (EtOAc/H₂O) for small molecules, or size-exclusion chromatography/dialysis for biomolecules[10].
Data Presentation: Expected Yields & Reaction Profiles
The 2-methyl-N-(2-propynyl)indole scaffold exhibits excellent reactivity across a variety of azide partners. Below is a summary of expected quantitative data based on standardized CuAAC conditions.
| Azide Partner | Application / Field | Solvent System | Time | Expected Yield |
| Benzyl Azide | Small Molecule Library Synthesis | t-BuOH / H₂O (1:1) | 1 h | > 95% |
| Propargyl-PEG10-Azide | PROTAC / ADC Linker Synthesis | DMF / H₂O (1:1) | 2 h | 88 - 92% |
| Coumarin Azide | Fluorogenic Probe / Assay QC | PBS (pH 7.4) | 1 h | > 98% |
| Azido-Sugars (e.g., GlcNAc-N₃) | Glycoconjugate Synthesis | H₂O / MeOH (2:1) | 2 h | 85 - 90% |
| Azide-Functionalized Protein | Bioconjugation | PBS (pH 7.4) | 2-4 h | > 80% (Conversion) |
Quality Control & Analytical Self-Validation
To definitively confirm the success of the click reaction without relying solely on yield, the following analytical signatures must be verified:
-
Infrared Spectroscopy (IR): The starting materials possess distinct IR stretches. The terminal alkyne of 2-methyl-N-(2-propynyl)indole shows a sharp C≡C stretch at ~2110 cm⁻¹ and a C-H alkyne stretch at ~3290 cm⁻¹. The azide partner will show a strong asymmetric stretch at ~2100 cm⁻¹. Validation: Both peaks must completely disappear in the purified product.
-
Nuclear Magnetic Resonance (¹H NMR):
-
Loss of Alkyne: The terminal alkyne proton of the starting indole typically appears as a triplet around δ 2.40 - 2.50 ppm[11].
-
Appearance of Triazole: The newly formed 1,4-disubstituted 1,2,3-triazole ring will present a highly diagnostic, deshielded singlet proton typically between δ 7.80 and 8.50 ppm (depending on the solvent and azide substituent).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass of the product will be exactly the sum of the 2-methyl-N-(2-propynyl)indole (MW ~169.22 g/mol ) and the azide partner, confirming a perfect atom-economical cycloaddition.
References
-
Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC ResearchGate URL: [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology / PMC URL:[Link]
-
Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation PMC / NIH URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axispharm.com [axispharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: N-Alkylation Protocols for the Synthesis of 2-Methyl-N-(2-propynyl)indole
Abstract & Scope
The functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. Specifically, the N-alkylation of 2-methylindole with propargyl bromide yields 2-methyl-N-(2-propynyl)indole (also known as N-propargyl-2-methylindole), a highly versatile terminal alkyne building block. This intermediate is critical for downstream transformations, including copper-catalyzed azide-alkyne cycloadditions (CuAAC "click" chemistry), gold-catalyzed cyclizations, and Sonogashira cross-coupling reactions[1][2].
This application note provides field-proven, self-validating protocols for this N-alkylation, detailing the mechanistic causality behind reagent selection, step-by-step methodologies, and analytical benchmarks to ensure high-fidelity synthesis.
Mechanistic Rationale & Causality
The synthesis of 2-methyl-N-(2-propynyl)indole relies on a classic bimolecular nucleophilic substitution ( SN2 ) pathway. However, the indole nitrogen is only weakly acidic ( pKa≈16.2 in DMSO). Therefore, neutral 2-methylindole is a poor nucleophile.
To drive the reaction, the indole must first be deprotonated to form an indolide anion .
-
Deprotonation: A base removes the N-H proton. The choice of base dictates the reaction kinetics. Strong bases like Sodium Hydride (NaH) cause irreversible, rapid deprotonation, evolving hydrogen gas[3]. Weaker bases like Potassium Carbonate ( K2CO3 ) require thermal energy to establish an equilibrium[4].
-
SN2 Attack: The highly nucleophilic indolide anion attacks the electrophilic methylene carbon of propargyl bromide.
-
Leaving Group Displacement: The bromide ion is displaced, yielding the target N-propargylated indole[5].
Caption: Mechanistic pathway of the base-mediated N-propargylation of 2-methylindole.
Experimental Design: Base & Solvent Selection
The success of this protocol hinges on pairing the correct base with an appropriate polar aprotic solvent. Solvents like DMF or MeCN are chosen because they solvate the metal cations ( Na+ or K+ ), leaving the indolide anion "naked" and highly reactive.
Below is a comparative summary of the two primary protocols utilized in modern synthetic workflows[3][4][6]:
| Protocol | Base | Solvent | Temperature | Time | Expected Yield | Causality & Operational Notes |
| A (Kinetic) | NaH (60% in mineral oil) | DMF (Anhydrous) | 0 °C → RT | 2–4 h | >85% | Pros: Fast, complete irreversible deprotonation. Cons: Evolves H2 gas; requires strict anhydrous conditions. |
| B (Thermodynamic) | K2CO3 | MeCN or DMF | 60 °C | 12–16 h | 75–80% | Pros: Safer for scale-up; avoids H2 evolution. Cons: Slower reaction rate; requires heating. |
Experimental Workflows & Protocols
Caption: Standard 5-step operational workflow for the synthesis and isolation of N-propargyl indoles.
Protocol A: Sodium Hydride / DMF Method (Recommended for Discovery Chemistry)
This method ensures rapid and complete conversion by utilizing a strong base[1][3].
Reagents:
-
2-Methylindole: 1.0 equivalent (e.g., 5.0 mmol, 656 mg)
-
Sodium Hydride (60% dispersion in mineral oil): 1.2 equivalents (6.0 mmol, 240 mg)
-
Propargyl Bromide (80% wt. in toluene): 1.2 equivalents (6.0 mmol, ~0.67 mL)
-
Anhydrous DMF: 15 mL
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.
-
Deprotonation: Charge the flask with NaH (240 mg) and anhydrous DMF (10 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Indole Addition: Dissolve 2-methylindole (656 mg) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes. Observation: Bubbling will occur as H2 gas is evolved. The solution will turn yellow/brown. Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add propargyl bromide (0.67 mL of 80% solution in toluene) dropwise at 0 °C[2].
-
Safety Note: Pure propargyl bromide is shock-sensitive and highly reactive. Always use the 80% toluene solution for safety.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 8:2).
-
Quench: Cool the mixture back to 0 °C and carefully quench by adding cold saturated aqueous NH4Cl (10 mL) dropwise to neutralize any unreacted NaH[2].
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
-
Washing: Wash the combined organic layers extensively with distilled water ( 5×20 mL) to remove DMF, followed by a final wash with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 10% EtOAc in Hexanes.
Protocol B: Potassium Carbonate / Acetonitrile Method (Recommended for Scale-Up)
This method is milder, avoiding the hazards of NaH and the difficult removal of DMF[4][6].
Reagents:
-
2-Methylindole: 1.0 equivalent (5.0 mmol, 656 mg)
-
Potassium Carbonate ( K2CO3 , finely powdered): 3.0 equivalents (15.0 mmol, 2.07 g)
-
Propargyl Bromide (80% wt. in toluene): 1.5 equivalents (7.5 mmol, ~0.84 mL)
-
Acetonitrile (MeCN): 20 mL
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, combine 2-methylindole (656 mg), finely powdered K2CO3 (2.07 g), and MeCN (20 mL).
-
Alkylation: Add propargyl bromide (0.84 mL) to the stirring suspension at room temperature[4].
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block. Stir vigorously for 12–16 hours.
-
Monitoring: Check for the disappearance of the starting material via TLC.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts ( K2CO3 and KBr ), washing the pad with EtOAc (30 mL)[2].
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.
Analytical Characterization
To validate the success of the self-validating system, the isolated product must be characterized. The installation of the propargyl group introduces distinct, highly diagnostic shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected 1H NMR (400 MHz, CDCl3 ) Signatures:
-
Methylene Protons ( −CH2− ): A distinct doublet or broad singlet integrating to 2H, typically appearing between δ 4.70 – 5.40 ppm [2]. The specific shift depends on the shielding environment of the indole core.
-
Terminal Alkyne Proton ( ≡C−H ): A sharp triplet (due to long-range coupling with the methylene protons, J≈2.4 Hz) integrating to 1H, appearing around δ 2.20 – 2.40 ppm [2][5].
-
Indole Methyl Group ( −CH3 ): A singlet integrating to 3H, appearing around δ 2.40 – 2.45 ppm .
-
Aromatic Protons: Multiplets integrating to 4H in the region of δ 7.00 – 7.60 ppm , corresponding to the indole benzene ring.
References
-
Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 Journal of Medicinal Chemistry - ACS Publications[Link]
-
Ring Expansion of 4-Alkynylcyclobutenones. Synthesis of Piperidinoquinones, Highly Substituted Dihydrophenanthridines, Benzophenanthridines, and the Naturally Occurring Pyrrolophenanthridine, Assoanine The Journal of Organic Chemistry - ACS Publications[Link]
-
DEVELOPMENT OF A NEW METHODOLOGY FOR THE SYNTHESIS OF HALOCONDURITOLS AND GOLD CATALYZED ALKYNE CYCLIZATIONS OF N-PROPARGYL SUBS Middle East Technical University (METU) Theses[Link]
-
Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products Beilstein Journal of Organic Chemistry [Link]
-
DOMINO REACTIONS OF N-(PROPARGYL)INDOLE-2-CARBONITRILES Peoples' Friendship University of Russia (RUDN)[Link]
-
Amidative Cyclization of Alkynyl Esters to Access Pyrazin-1(2H)-ones: Application to the Synthesis of Peramine and Dibromophakellin The Journal of Organic Chemistry - ACS Publications[Link]
Sources
- 1. BJOC - Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. rudn.ru [rudn.ru]
Technical Support Center: Optimizing Reaction Yield in 2-Methyl-N-(2-propynyl)indole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-methyl-N-(2-propynyl)indole (commonly known as N-propargyl-2-methylindole). This guide is engineered for researchers, synthetic chemists, and drug development professionals who are troubleshooting low yields, poor regioselectivity, or incomplete conversions during the N-propargylation of 2-methylindole.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I recovering a high percentage of C3-alkylated byproduct instead of the desired N-propargylated product? A: Indoles are ambident nucleophiles, meaning alkylation can occur at either the nitrogen (N1) or the carbon (C3) position. The presence of the 2-methyl group exacerbates this issue by donating electron density, which activates the C3 position while simultaneously introducing steric hindrance around the N1 position. Mechanistic Causality: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the N-centered anion is a "harder" nucleophile compared to the "softer" C3-centered anion. To kinetically favor N-alkylation, you must use a hard base (like NaH) in a strongly polar aprotic solvent (like DMF). This combination ensures complete deprotonation and highly solvates the sodium cation, leaving a "naked," highly reactive nitrogen anion. Weaker bases (e.g., K₂CO₃) in less polar solvents result in tight ion pairs that shield the nitrogen, thereby thermodynamically favoring C3-alkylation 1.
Q2: My reaction stalls at 50-60% conversion despite using an excess of propargyl bromide. How can I drive it to completion? A: This is typically caused by the degradation of the propargyl bromide or the quenching of your base by environmental moisture. Mechanistic Causality: Propargyl bromide is highly electrophilic and prone to hydrolysis. If your DMF is not strictly anhydrous, the NaH will react with water to form NaOH, which subsequently hydrolyzes the propargyl bromide into propargyl alcohol, permanently consuming your reagent. Furthermore, commercial propargyl bromide is often stabilized (e.g., 80% wt in toluene or with MgO). You must account for this dilution in your stoichiometric calculations. Always use freshly anhydrous DMF and add the propargyl bromide dropwise at 0 °C to prevent exothermic degradation and alkyne polymerization 2.
Q3: I see complete conversion on TLC, but my isolated yield after the aqueous workup is surprisingly low. Where is my product going? A: While 2-methyl-N-(2-propynyl)indole is relatively non-polar, DMF is notoriously difficult to remove and acts as a co-solvent that drags your product into the aqueous phase during extraction. Workup Causality: If you simply partition the mixture between ethyl acetate and water, a significant amount of the product remains trapped in the DMF/water emulsion. To solve this, quench the reaction with saturated aqueous NH₄Cl, then extract with a less polar solvent like Methyl tert-butyl ether (MTBE). Wash the organic layer extensively with a 5% aqueous LiCl solution. The LiCl highly increases the ionic strength and polarity of the aqueous phase, effectively "salting out" the DMF and forcing the product entirely into the organic layer.
Part 2: Quantitative Data & Yield Optimization
Selecting the correct base and solvent system is the single most critical factor in optimizing the yield of 2-methyl-N-(2-propynyl)indole. The table below summarizes expected yields and regioselectivity based on established literature parameters 13.
| Base System | Solvent | Temperature | N-Alkylation Yield (%) | C3-Alkylation Yield (%) | Mechanistic Notes |
| NaH (1.5 eq) | DMF (Anhydrous) | 0 °C to RT | 85 - 92% | < 5% | Optimal conditions. Hard base and polar aprotic solvent maximize N1 nucleophilicity. |
| Cs₂CO₃ (1.5 eq) | CH₃CN | RT to 50 °C | 75 - 80% | 5 - 10% | The "Cesium effect" provides a looser ion pair than potassium, improving N-selectivity. |
| K₂CO₃ (2.0 eq) | DMF | 65 °C | 60 - 70% | 10 - 15% | Requires heating; tight potassium ion pair increases competing C3-alkylation. |
| KOH / TBAB | Toluene / H₂O | RT | 50 - 65% | 20 - 30% | Phase transfer catalysis (PTC). Softer biphasic conditions lead to mixed regioselectivity. |
Part 3: Standard Operating Procedure (SOP)
This protocol utilizes a self-validating methodology to ensure high-yield N-propargylation using the optimal NaH/DMF system.
Materials Required:
-
2-Methylindole (1.0 equiv, e.g., 10 mmol, 1.31 g)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv, 15 mmol, 0.60 g)
-
Propargyl bromide (80 wt% in toluene, 1.3 equiv, 13 mmol, ~1.45 mL)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Preparation & Deprotonation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add the NaH (60% dispersion) and wash twice with anhydrous hexane (5 mL) to remove the mineral oil. Decant the hexane via syringe. Causality: Mineral oil can trap moisture and create biphasic micro-environments that interfere with reaction kinetics.
-
Solvation: Suspend the washed, dry NaH in anhydrous DMF (10 mL) and cool the flask to 0 °C using an ice bath.
-
Anion Generation: Dissolve 2-methylindole in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Self-Validation Check: Hydrogen gas evolution will be immediately visible. The solution will transition from clear to a deep yellow/orange, visually confirming the formation of the indolyl anion. Stir at 0 °C for 30 minutes.
-
-
Alkylation: Add propargyl bromide dropwise over 10 minutes at 0 °C.
-
Mechanistic Note: Slow addition at 0 °C prevents localized exothermic heating, minimizing the polymerization of the alkyne.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation Check: Monitor the reaction by TLC (Hexane:EtOAc 8:2). The desired N-alkylated product will elute significantly higher (Rf ~0.7) than the starting 2-methylindole (Rf ~0.4) because the polar hydrogen-bonding N-H group has been consumed.
-
-
Quenching & Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Dilute the mixture with MTBE (50 mL).
-
DMF Removal: Separate the phases. Wash the organic layer with 5% aqueous LiCl (4 x 20 mL). Causality: This quantitatively removes DMF from the organic phase, preventing yield loss. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc 95:5) to yield pure 2-methyl-N-(2-propynyl)indole.
Part 4: Visualizing the Reaction Pathway
The following diagram illustrates the regiodivergent pathways of the ambident indolyl anion, demonstrating why specific reagents dictate the final product yield.
Reaction pathway of 2-methylindole alkylation highlighting regiodivergent base/solvent outcomes.
References
- Source: MDPI (Symmetry)
- Source: MDPI (Molecules)
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
Technical Support Center: Optimizing Copper Catalyst Loading for 2-Methyl-N-(2-propynyl)indole Cycloadditions
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on the synthesis of triazole-adducts of 2-methyl-N-(2-propynyl)indole. This class of reaction is a cornerstone of modern medicinal chemistry, enabling the efficient linkage of molecular fragments. However, achieving high yields and purity, especially with heteroaromatic substrates like indoles, requires careful optimization of the catalytic system.
This guide is structured to provide both foundational knowledge and practical, problem-solving advice. We will delve into the causality behind common experimental challenges and provide robust protocols to ensure reproducible success in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the catalytic system for indole cycloadditions.
Q1: What is the ideal starting catalyst loading for my reaction?
A1: For most copper-catalyzed cycloadditions, a catalyst loading of 1-5 mol% is a standard and effective starting point.[1] It is rarely beneficial to begin with excessively high loadings. The goal is to find the minimum catalyst concentration that provides a high yield in a reasonable timeframe. Starting too high can mask other underlying issues and may lead to side reactions or difficulties in removing the copper catalyst during purification.[1] A systematic screening experiment is always recommended to determine the optimal loading for this specific substrate class.
Q2: Should I use a Copper(I) or Copper(II) salt as the catalyst source?
A2: While the catalytically active species is Copper(I) [Cu(I)], it is highly susceptible to oxidation to the inactive Cu(II) state in the presence of air.[2][3] For this reason, the most common and practical approach is to use a stable, inexpensive Cu(II) salt (e.g., CuSO₄·5H₂O) and generate the active Cu(I) species in situ using a reducing agent like sodium ascorbate.[2][4] This strategy ensures a sustained, low concentration of the active Cu(I) catalyst throughout the reaction. Using a Cu(I) source (e.g., CuI, CuBr) directly is possible but requires stringent anaerobic conditions (degassed solvents, inert atmosphere) to prevent rapid catalyst deactivation.[4][5]
Q3: Why is a ligand necessary, and how do I choose one for an indole substrate?
A3: Ligands are critical for three main reasons:
-
Stabilization: They coordinate to the Cu(I) ion, protecting it from oxidation and disproportionation into Cu(0) and Cu(II).[2][4]
-
Solubility: They help solubilize the copper salt, particularly in organic solvents.[6]
-
Acceleration: Ligands can dramatically increase the reaction rate.[6][7]
For indole substrates, the indole nitrogen itself can act as a ligand, potentially sequestering the copper catalyst and inhibiting the desired cycloaddition.[5] Therefore, using a strongly coordinating ligand is crucial. For reactions in organic solvents (like THF, DMF, or t-BuOH/water mixtures), tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous or biological systems, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred.[2] Given the potential for N-coordination from the indole, diamine-based ligands, which have shown efficacy in other copper-catalyzed indole functionalizations, may also be effective.[8][9]
Q4: What is the role of the reducing agent, and how much should I use?
A4: When using a Cu(II) precatalyst, a reducing agent is essential to generate and maintain the active Cu(I) catalytic species. Sodium ascorbate is the most widely used agent due to its efficiency and compatibility with many functional groups.[10][11] It is typically used in slight excess relative to the copper catalyst, with a concentration of 5-10 equivalents being common to ensure the copper remains in its active state throughout the reaction.[7][10] It's crucial to prepare the sodium ascorbate solution fresh, as it can degrade upon exposure to air.[2]
Q5: Can the 2-methyl-N-(2-propynyl)indole substrate itself cause problems?
A5: Yes, indole-containing substrates can present unique challenges. As mentioned, the indole nitrogen can coordinate to the copper catalyst, effectively reducing the concentration of available catalyst for the cycloaddition.[5] This "catalyst sequestration" can lead to sluggish or incomplete reactions. Using an appropriate ligand and potentially a slightly higher catalyst loading can often overcome this issue. Additionally, bulky substituents on the indole ring could introduce steric hindrance, potentially slowing the reaction rate, which might be overcome by gentle heating or extended reaction times.[2]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the optimization process.
Problem 1: Low or No Product Yield
This is the most common issue and can stem from multiple sources. The following workflow provides a logical path for diagnosis and resolution.
Caption: A troubleshooting workflow for low-yield reactions.
In-depth Analysis for Low Yield:
-
Catalyst Inactivity: The Cu(I) species is easily oxidized. If your reaction is open to air or if your solvents are not adequately degassed, the catalyst will be rendered inactive.[12] Always prepare the sodium ascorbate solution immediately before use.[2]
-
Insufficient Catalyst Loading: For substrates like indoles that may sequester copper, the initial 1 mol% loading might be insufficient.[5] A systematic increase is the logical next step after ruling out other factors.
-
Poor Solubility: If either the indole-alkyne or the azide partner has poor solubility in the chosen solvent, the reaction rate will be severely limited. Consider solvent systems like DMF or DMSO, or mixtures such as t-BuOH/water or THF/water.[5][7]
-
Steric Hindrance: The 2-methyl group on the indole, while not exceptionally large, can influence the approach of the reactants. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome this barrier.[2]
Problem 2: Formation of Gray/Green Precipitate and Alkyne Homocoupling (Glaser Coupling)
Q: My reaction turns cloudy and I see a significant amount of a side product corresponding to the dimerization of my 2-methyl-N-(2-propynyl)indole. What is happening?
A: This is a classic sign of oxidative homocoupling, a primary side reaction in CuAAC. It occurs when two alkyne molecules couple in the presence of oxygen and an insufficient concentration of a stabilizing ligand.[4][6] The precipitate is often inactive Cu(II) species.
Solutions:
-
Improve Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that solvents are properly degassed before use.[2]
-
Increase Ligand-to-Copper Ratio: The standard ratio is often 1:1, but for problematic substrates, increasing this to 2:1 or even 5:1 (Ligand:Cu) can effectively suppress homocoupling by better protecting the Cu(I) center.[5][7]
-
Premix Catalyst and Ligand: Before adding the catalyst to the main reaction mixture, premix the copper salt and the ligand in a small amount of solvent. This allows the stabilizing complex to form before the catalyst is exposed to the alkyne.[7]
Problem 3: Reaction Stalls After Partial Conversion
Q: My reaction proceeds to about 50% completion according to LC-MS analysis and then stops. What could be the cause?
A: Reaction stalling often points to catalyst deactivation over time.
Potential Causes and Solutions:
-
Slow Oxygen Leak: Even a small, continuous leak into the reaction vessel can gradually oxidize the Cu(I) catalyst. Re-evaluate the sealing of your reaction setup.
-
Exhaustion of Reducing Agent: The sodium ascorbate may be fully consumed over the course of a long reaction, especially if there is slight oxygen ingress. Adding a second portion of fresh sodium ascorbate solution can sometimes restart a stalled reaction.
-
Product Inhibition: While less common, it is possible that the triazole product itself can coordinate to the copper, acting as a competitive inhibitor. If this is suspected, starting with a slightly higher initial catalyst load may be necessary to drive the reaction to completion.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Cycloaddition
This protocol provides a robust starting point for the reaction between 2-methyl-N-(2-propynyl)indole and an azide partner (e.g., benzyl azide).
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-methyl-N-(2-propynyl)indole (1.0 eq) and the azide partner (1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., a 1:1 mixture of tert-butanol and water) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vial and bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Premix: In a separate small vial, prepare a stock solution of the ligand (e.g., TBTA, 50 mM in DMF/t-BuOH). In another vial, prepare a stock solution of CuSO₄·5H₂O (20 mM in water). Premix the required volumes of the ligand and copper solutions.
-
Initiation: Using a syringe, add the catalyst/ligand premix to the reaction vial. The final copper concentration should be 1-5 mol%.
-
Reduction: Prepare a fresh stock solution of sodium ascorbate (1 M in water). Add the required volume to the reaction to achieve a final concentration of 5-10 equivalents relative to the copper.[2]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40 °C). Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove the catalyst and solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Catalyst Loading Optimization Screen
To efficiently determine the optimal catalyst loading, set up a series of parallel reactions.
-
Prepare a master mix containing the 2-methyl-N-(2-propynyl)indole, azide partner, and solvent.
-
Aliquot the master mix into five separate, labeled reaction vials.
-
Degas all vials simultaneously.
-
Prepare catalyst premixes to deliver final Cu(II) concentrations of 0.5, 1.0, 2.0, 5.0, and 10.0 mol% to the respective vials. Maintain a constant ligand-to-copper ratio (e.g., 1.2:1) across all reactions.
-
Initiate all reactions by adding the catalyst premix followed by a constant molar equivalent of sodium ascorbate.
-
Monitor all reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot for LC-MS analysis to determine the conversion percentage.
Data Presentation: Example Optimization Results
The results from your screen can be summarized in a table for easy comparison.
| Entry | Catalyst Loading (mol%) | Ligand:Cu Ratio | Time (h) | Conversion (%) | Notes |
| 1 | 0.5 | 1.2 : 1 | 12 | 45 | Reaction is sluggish. |
| 2 | 1.0 | 1.2 : 1 | 12 | 85 | Good conversion, but slow. |
| 3 | 2.0 | 1.2 : 1 | 4 | >98 | Optimal: Fast and complete. |
| 4 | 5.0 | 1.2 : 1 | 4 | >98 | No significant rate increase over 2.0 mol%. |
| 5 | 10.0 | 1.2 : 1 | 4 | >98 | Increased side products observed. |
Section 4: Mechanistic Visualization
Understanding the catalytic cycle helps rationalize the need for each component in the reaction mixture.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Das, S., & Dutta, A. (2024). Copper–Catalyzed Construction of the Indole Core: Recent Advancements. ChemistrySelect. [Link]
-
Wang, D., Zhang, Y., & Fu, H. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(9), 5046–5055. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(11), 2171-2183. [Link]
-
Reddit User Discussion. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1767–1779. [Link]
-
Harada, S., Isono, T., Yanagawa, M., & Nemoto, T. (2025). Scientists crack indole's toughest bond with copper, unlocking new medicines. SciTechDaily. [Link]
-
Allen, C. F. H., & VanAllan, J. (1943). 2-methylindole. Organic Syntheses, 23, 56. [Link]
-
ChemSino. (2026). The Chemical Synthesis of Advanced Indole Derivatives Using 2-Methylindole. Chemsino. [Link]
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Buckley, B. R., Figueres, M. M. P., Khan, A. N., & Heaney, H. (2016). A New Simplified Protocol for Copper(I) Alkyne-Azide Cycloaddition Reactions Using Low Substoichiometric Amounts of Copper(II) Precatalysts in Methanol. Synlett, 27(01), 51-56. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Powers, D. C., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(4), 1499–1508. [Link]
-
Powers, D. C., & Stahl, S. S. (2015). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Communications, 51(27), 5854-5866. [Link]
-
Pennetreau, C., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(9), 1167. [Link]
-
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2666–2680. [Link]
-
Cumming, W. M. (1937). Preparation of 2-methylindole. PrepChem.com. [Link]
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Powers, D. C., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. ACS Publications. [Link]
-
F.A.A.C. de Souza, et al. (2023). Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. Molecules, 28(4), 1686. [Link]
-
Díez-González, S., & Nolan, S. P. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 34(11), 2246–2254. [Link]
-
Kumar, A., et al. (2025). Enhancing the CuAAC efficiency of a Cu(i)-NHC complex in biological media by encapsulation. TUE Research Portal. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Markland, S. M., & Stahl, S. S. (2019). Aerobic Copper-Catalyzed Organic Reactions. Accounts of Chemical Research, 52(6), 1499-1510. [Link]
-
Presolski, S. I., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9782-9785. [Link]
-
Subramaniyam, K., & Prabusankar, G. (2022). Highly Active Cu(II) Diimine Catalyzed Click Reactions: A Mild Yet Fast Approach to Carbazole Substituted 1,2,3-Triazoles. ChemistrySelect. [Link]
Sources
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- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
minimizing background fluorescence in 2-methyl-N-(2-propynyl)indole binding assays
Answering the call of complex binding assays, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for minimizing background fluorescence when working with indole-based compounds, specifically focusing on the challenges presented by probes like 2-methyl-N-(2-propynyl)indole.
As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the principles governing fluorescence assays. This guide is structured to empower you to diagnose issues methodically, understand the causality behind experimental choices, and implement robust solutions.
A Note on 2-methyl-N-(2-propynyl)indole: A comprehensive review of scientific literature indicates that detailed photophysical properties and specific application protocols for 2-methyl-N-(2-propynyl)indole as a fluorescent probe are not extensively published.[1] However, the indole scaffold is a well-studied fluorophore.[2] The principles and troubleshooting strategies outlined herein are based on the known behavior of indole derivatives and are directly applicable to assays involving this and similar compounds.[3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during assay development.
Q1: My blank wells (buffer only) have very high fluorescence. What is the most likely cause?
A1: High fluorescence in buffer-only wells typically points to one of two sources: the assay plate itself or contaminated buffer components. Many standard laboratory plastics, particularly polystyrene, exhibit significant autofluorescence, especially when using UV or blue excitation wavelengths.[5][6] Additionally, contaminants in your buffer or water can be a source of background signal.
Q2: My negative control wells (all components except the test compound) have high fluorescence. Why?
A2: This suggests that one or more of your assay components are intrinsically fluorescent or are contaminated. Common culprits include:
-
Biological Molecules: Proteins containing amino acids like tryptophan and tyrosine, as well as metabolites like NAD(P)H and flavins, are naturally fluorescent.[7]
-
Buffer Additives: Some reagents, like phenol red in cell culture media, can contribute to background fluorescence.[5]
-
Reagent Purity: Impurities in your protein preparation or other reagents can be highly fluorescent.[8]
Q3: The fluorescence signal is not linear as I increase the concentration of my fluorescent probe. What's happening?
A3: A non-linear relationship between fluorophore concentration and signal intensity is a classic indicator of the Inner Filter Effect (IFE).[9] At higher concentrations, molecules in the solution absorb either the excitation light before it reaches the fluorophore (primary IFE) or the light emitted by the fluorophore before it reaches the detector (secondary IFE).[10][11] This leads to an apparent decrease in fluorescence and a plateauing of the signal.
Q4: I see a high signal in wells containing only my test compound (2-methyl-N-(2-propynyl)indole). Is the compound itself the problem?
A4: Yes, this is a very common issue. Many small molecules, especially those with aromatic ring systems like indoles, are intrinsically fluorescent.[2] Your test compound may have an excitation/emission profile that overlaps with your assay's detection wavelengths. It is also possible that at the concentration used, the compound is precipitating, causing light scatter that can be misinterpreted as fluorescence by the plate reader.[12]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of background fluorescence.
Issue 1: Identifying and Mitigating Autofluorescence from Assay Components
Q: How can I systematically determine which component of my assay is causing the background fluorescence?
A: The most reliable method is to build your assay system component by component and measure the fluorescence at each step. This allows you to pinpoint the source of the background signal.
Caption: A systematic workflow for identifying the source of background fluorescence.
Refer to Protocol 1 for a detailed experimental procedure to carry out this analysis.
Q: I've confirmed my plasticware is the issue. What are my options?
A: Standard polystyrene plates are often a significant source of background, especially with UV excitation (<400 nm).[6] Consider the following alternatives:
| Material | Relative Autofluorescence | Cost | Chemical Compatibility | Key Benefit |
| Polystyrene (PS) | High | Low | Moderate | Standard for cell culture |
| Polypropylene (PP) | Medium-Low | Low | High | Good for compound storage |
| Cyclic Olefin Copolymer (COC) / Cyclic Olefin Polymer (COP) | Very Low | High | High | Excellent optical clarity and low autofluorescence, ideal for fluorescence assays.[13] |
| Glass Bottom Plates | Very Low | High | High | Superior imaging quality and minimal fluorescence.[5] |
Recommendation: For sensitive fluorescence assays, investing in COC/COP or glass-bottom plates is highly recommended to improve the signal-to-noise ratio.[13]
Issue 2: Dealing with Test Compound Interference
Q: My test compound, 2-methyl-N-(2-propynyl)indole, is fluorescent. How can I run a binding assay?
A: This is a common challenge in drug discovery. Here are several strategies, starting with the simplest:
-
Run a Counterscreen: Screen your compound library in a parallel assay that omits the binding target (e.g., the protein). Any signal generated in this counterscreen is due to compound interference and can be subtracted from the primary screen data or used to flag false positives.
-
Shift Excitation/Emission Wavelengths: The intrinsic fluorescence of many small molecules is most pronounced in the UV-to-green range.[12][14] If your assay allows, using a fluorescent probe and detection settings in the far-red region of the spectrum can often mitigate interference from test compounds.[12]
-
Utilize a Different Assay Format: If direct fluorescence intensity is problematic, consider formats that are less susceptible to simple compound fluorescence:
-
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescent probe upon binding to a larger molecule.[8] While an intrinsically fluorescent compound can still interfere, the effect is often less direct than in simple intensity assays.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a long-lifetime donor fluorophore and time-gated detection to eliminate most short-lived background fluorescence from compounds and plastics.
-
Q: I suspect my compound is precipitating and causing light scatter. How can I confirm and fix this?
A: Compound precipitation is a major source of artifacts.
-
Visual Inspection: Use a microscope to visually inspect the wells for precipitates.
-
Light Scatter Measurement: Measure the absorbance or optical density (e.g., at 600 nm) of the wells. An increase in absorbance indicates turbidity due to precipitation.
-
Solubility Enhancement: Try adding a low percentage of a non-interfering detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer or decreasing the final concentration of the test compound. Always validate that the detergent does not impact your binding interaction.
Issue 3: Diagnosing and Correcting the Inner Filter Effect (IFE)
Q: My dose-response curve for my fluorescent probe looks like a bell shape; it goes up and then comes back down at high concentrations. Is this IFE?
A: This "hook effect" is a severe manifestation of the Inner Filter Effect.[9][15] At very high concentrations, the absorption of emitted light (secondary IFE) becomes so significant that it drastically reduces the signal reaching the detector. It indicates your probe concentration is far too high.
Caption: Diagram illustrating the primary and secondary Inner Filter Effects.
Q: How can I work around the Inner Filter Effect?
A: The most effective strategies are avoidance and correction.
-
Avoidance through Dilution: The simplest method is to work at lower concentrations of all fluorescent and absorbing species. A general rule of thumb is to keep the total absorbance of the solution at the excitation and emission wavelengths below 0.1.[11]
-
Mathematical Correction: If high concentrations are unavoidable, you can apply a correction formula based on the absorbance of the sample at the excitation and emission wavelengths. Refer to Protocol 2 for a practical guide to this correction.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Deconstruction of Background Fluorescence
This protocol allows for the precise identification of the source of unwanted background signal.
-
Plate Selection: Use a low-autofluorescence plate (e.g., black-walled, clear-bottom COC or COP plate).[13]
-
Setup: Designate columns on your plate for each condition. Prepare enough of each solution for all replicates.
-
Step A - Plate and Buffer Blank:
-
Add only your final assay buffer to 3-6 wells.
-
Read the plate using your assay's excitation/emission settings. This is your baseline background (B₀).
-
-
Step B - Protein/Target Contribution:
-
To a new set of wells, add the assay buffer containing your protein/target at its final assay concentration.
-
Read the plate. This is your protein background (Bₚ). The difference (Bₚ - B₀) is the contribution from your protein.
-
-
Step C - Fluorescent Probe Contribution:
-
To a new set of wells, add the assay buffer containing your fluorescent indole probe at its final concentration.
-
Read the plate. This is your probe background (Bₗ). The difference (Bₗ - B₀) is the contribution from the probe.
-
-
Step D - Full Assay Blank:
-
To a new set of wells, add all assay components (buffer, protein, probe, any cofactors) EXCEPT the test compound.
-
Read the plate. This is your total assay background (Bₐ).
-
-
Analysis: Compare the values from each step. A significant jump in fluorescence at any step clearly identifies the problematic component.
Protocol 2: A Practical Guide to Inner Filter Effect (IFE) Correction
This protocol provides a method to correct for IFE caused by an absorbing test compound.
-
Required Measurements: For each well, you will need two measurements:
-
Fluorescence intensity (F_obs).
-
Absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
-
Procedure:
-
Run your binding assay as usual in a microplate reader capable of both fluorescence and absorbance measurements.
-
After recording the fluorescence (F_obs), perform an absorbance scan on the same plate to get A_ex and A_em for each well.
-
-
Correction Calculation: A commonly used correction formula is:
-
F_corr = F_obs * 10^((A_ex * x) + (A_em * y))
-
Where F_corr is the corrected fluorescence, F_obs is the observed fluorescence, A_ex and A_em are the measured absorbances, and x and y are path length correction factors that depend on the geometry of the plate reader's optics. For many top-reading instruments, a value of 0.5 can be used as a starting point for both x and y.
-
-
Validation: The corrected fluorescence values (F_corr) should show a more linear relationship with concentration and reduce artifacts in your data. It is crucial to validate this correction method for your specific instrument and assay.[16]
References
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What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). Edinburgh Instruments. [Link]
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Autofluorescence . Wikipedia. [Link]
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Establishing and optimizing a fluorescence polarization assay . Molecular Devices. [Link]
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Fluorescence Polarization Assays: Principles & Applications . BPS Bioscience. [Link]
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Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus . (2022). ACS Publications. [Link]
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The Importance of Autofluorescence . PDC - Plastic Design Company. [Link]
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What is the Inner Filter Effect? (2021). Edinburgh Instruments. [Link]
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Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements . (2025). nanomicronspheres. [Link]
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Newsletter: Background Fluorescence . (2019). FluoroFinder. [Link]
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Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide . (2019). Bio-protocol. [Link]
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Assessment of enhanced autofluorescence and impact on cell microscopy for microfabricated thermoplastic devices . (2012). PMC. [Link]
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Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria . (2016). Scite. [Link]
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Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus . (2022). Analytical Chemistry. [Link]
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What troubleshooting is recommended if the background signal is very high? PCR Biosystems. [Link]
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A Guide to Simple and Informative Binding Assays . (2017). Molecular Biology of the Cell (MBoC). [Link]
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What is Autofluorescence? A Quick Explainer for Biologists . (2024). Bitesize Bio. [Link]
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Challenges with Background Fluorescence . (2022). Visikol. [Link]
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Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria . (2016). PubMed. [Link]
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Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results . (2024). LinkedIn. [Link]
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Considerations for the Control of Background Fluorescence in Clinical Flow Cytometry . (2009). Wiley Online Library. [Link]
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Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan . (2003). ACS Publications. [Link]
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A Guide to Simple and Informative Binding Assays . (2017). PMC. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition . PMC. [Link]
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The fluorescence of indoles and aniline derivatives . PMC. [Link]
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Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light . (2021). PMC. [Link]
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Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives . ResearchGate. [Link]
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Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers . (2004). PubMed. [Link]
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Synthesis and photophysical characterization of fluorescent indole nucleoside analogues . (2023). Nature. [Link]
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Small-molecule fluorogenic probes based on indole scaffold . RSC Publishing. [Link]
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- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Guide: CuAAC Click Chemistry Efficiency of 2-Methyl-N-(2-propynyl)indole vs. N-Propargyl Isatin
Executive Summary
The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is the premier "click" reaction utilized in drug discovery, bioconjugation, and materials science[1]. While CuAAC is celebrated for its broad functional group tolerance, the kinetic efficiency of the reaction is heavily dictated by the specific electronic and steric microenvironments of the terminal alkyne[2]. This guide provides an objective, data-driven comparison between two prevalent heterocyclic scaffolds: N-propargyl isatin and 2-methyl-N-(2-propynyl)indole . By analyzing the causality behind their reactivity differences, researchers can optimize their synthetic workflows and catalyst loadings.
Mechanistic Causality: Electronics vs. Sterics
The rate-determining steps of the CuAAC reaction involve the coordination of Cu(I) to the alkyne and its subsequent deprotonation to form a reactive, multinuclear copper(I) acetylide intermediate[1]. The efficiency of this step is a direct function of the alkyne's acidity and the steric accessibility of the reaction center.
-
N-Propargyl Isatin (The Electronic Accelerator): The isatin core features two carbonyl groups (C2 and C3), forming a highly electron-withdrawing lactam/imide system. This electron-withdrawing nature propagates through the nitrogen atom, significantly increasing the acidity of the propargyl CH₂ and the terminal alkyne proton[3]. This enhanced acidity lowers the activation energy required for deprotonation, rapidly accelerating the formation of the copper acetylide complex[2]. Furthermore, the planar nature of the C2 carbonyl minimizes steric bulk, allowing unobstructed access for the bulky multinuclear copper catalyst.
-
2-Methyl-N-(2-propynyl)indole (The Steric Bottleneck): Conversely, the indole ring is an electron-rich aromatic system. The nitrogen lone pair is delocalized into the aromatic ring, which does not provide the same acidic enhancement to the terminal alkyne[4]. More critically, the presence of a methyl group at the C2 position introduces severe steric hindrance directly adjacent to the N-propargyl group. Because the active CuAAC catalyst is a bulky multinuclear copper complex[1], this steric clash restricts the conformational freedom of the alkyne and physically hinders metallacycle formation. Consequently, this substrate requires forced conditions to overcome the activation barrier.
Mechanistic impact of alkyne electronics and sterics on CuAAC copper acetylide formation.
Comparative Efficiency Data
The theoretical mechanistic differences translate directly to observable laboratory metrics. N-propargyl isatins typically achieve >90% conversion at room temperature within hours[5], whereas the sterically hindered 2-methylindole derivatives require thermal activation and extended reaction times[4].
| Parameter | N-Propargyl Isatin | 2-Methyl-N-(2-propynyl)indole |
| Core Electronic Nature | Electron-withdrawing (Lactam) | Electron-rich (Aromatic amine) |
| Steric Hindrance at N-site | Minimal (Planar C2 Carbonyl) | High (C2 Methyl group) |
| Alkyne Acidity | High | Low |
| Typical CuAAC Temp | Room Temperature (20–25°C) | Elevated (50–60°C) |
| Typical Reaction Time | 2 – 4 hours | 8 – 12 hours |
| Catalyst Loading (Cu) | 1 – 5 mol% | 5 – 10 mol% |
| Average Yield | > 90% | 70 – 85% |
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Thin-Layer Chromatography (TLC) is utilized to monitor the consumption of the alkyne, ensuring that the reaction is driven to completion before workup.
Protocol A: High-Efficiency CuAAC with N-Propargyl Isatin
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve N-propargyl isatin (1.0 mmol) and the desired organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL)[3].
-
Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 1 mL of water. Add sodium ascorbate (0.1 mmol, 10 mol%) to the copper solution. The solution will briefly turn yellow/brown before clarifying, indicating the successful in situ reduction of Cu(II) to the active Cu(I) species[2].
-
Reaction Initiation: Add the active catalyst solution dropwise to the reaction flask.
-
Monitoring: Stir the mixture at room temperature (20–25°C). Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The highly active isatin alkyne will typically be fully consumed within 2 to 4 hours[5].
-
Workup: Dilute the mixture with ice-cold water (15 mL). The triazole product usually precipitates as a solid. Filter the precipitate, wash with cold water, and dry under a vacuum to yield the pure 1,2,3-triazole (>90% yield).
Protocol B: Adjusted CuAAC with 2-Methyl-N-(2-propynyl)indole
-
Reagent Preparation: Dissolve 2-methyl-N-(2-propynyl)indole (1.0 mmol) and the organic azide (1.2 mmol, slight excess to drive kinetics) in 10 mL of a 1:1 tert-butanol/water mixture.
-
Catalyst Generation: Prepare the catalyst as in Protocol A, but increase the loading to overcome steric hindrance: use CuSO₄·5H₂O (0.1 mmol, 10 mol%) and sodium ascorbate (0.2 mmol, 20 mol%).
-
Reaction Initiation & Heating: Add the catalyst to the reaction flask. Equip the flask with a reflux condenser and heat the mixture to 50–60°C using an oil bath or heating block[4].
-
Monitoring: Stir continuously. Due to the C2-methyl steric clash, TLC monitoring is critical. Check the reaction every 2 hours. Full consumption of the alkyne typically requires 8 to 12 hours.
-
Workup: Cool the mixture to room temperature and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary (Yield: 70–85%).
Comparative experimental workflow for isatin and indole-based CuAAC click reactions.
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. nih.gov. 1
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. mdpi.com. 2
-
Synthesis, In-Silico Molecular Docking Studies, and In-Vitro Antimicrobial Evaluation of Isatin Scaffolds bearing 1, 2, 3-Triazoles using Click Chemistry - PMC. nih.gov.3
-
Study on synthesis of some substituted N-propargyl isatins by propargylation reaction of corresponding isatins using potassium carbonate as base under ultrasound- and microwave-assisted conditions - ResearchGate. researchgate.net. 5
-
Synthesis of Novel Indole Oxindole Clubbed 1,2,3 Triazole Hybrids: Antimicrobial Evaluation and Molecular Docking Study - Scribd. scribd.com. 4
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In-Silico Molecular Docking Studies, and In-Vitro Antimicrobial Evaluation of Isatin Scaffolds bearing 1, 2, 3-Triazoles using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 2-methyl-N-(2-propynyl)indole and Other Terminal Alkynes in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a terminal alkyne for bioconjugation is a critical decision that directly impacts the efficiency and success of their molecular assemblies. The kinetics of the chosen alkyne dictates the speed, efficiency, and biocompatibility of the conjugation reaction. This guide provides an in-depth technical comparison of the reaction kinetics of 2-methyl-N-(2-propynyl)indole against a selection of other commonly employed terminal alkynes. We will delve into the experimental methodology for such a benchmark, analyze the structural factors influencing reactivity, and provide the necessary tools for you to make an informed decision for your specific application.
The Critical Role of Reaction Kinetics in Bioconjugation
The "click chemistry" paradigm, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the way molecules are connected in complex biological environments.[1][2][3] The rate at which an alkyne reacts with an azide is a key determinant of its utility. Faster kinetics are often desirable to minimize reaction times, reduce the required concentration of potentially cytotoxic copper catalysts, and efficiently label molecules in dynamic biological systems.[2][4] Conversely, in some applications, a more moderate reaction rate might be preferred to allow for specific timing of a biological process.[2] Therefore, a quantitative understanding of the reaction kinetics is paramount.
This guide focuses on 2-methyl-N-(2-propynyl)indole, an intriguing building block that combines the versatile indole scaffold, a common motif in pharmacologically active compounds, with a reactive terminal alkyne.[5] By benchmarking its kinetic performance against other well-established terminal alkynes, we aim to provide a clear understanding of its potential and limitations in various bioconjugation and drug development workflows.
Selecting Terminal Alkynes for Comparison
To provide a comprehensive benchmark, we have selected a panel of terminal alkynes that represent a range of electronic and steric properties known to influence reaction rates.[6][7][8]
-
Phenylacetylene: An aromatic alkyne, often used as a standard for comparison. Its electronic properties can be readily tuned with substituents on the phenyl ring.
-
1-Octyne: A simple aliphatic alkyne, representing a baseline for sterically unhindered, electron-rich alkynes.
-
Propargyl Alcohol: A small, hydrophilic alkyne, often used in aqueous bioconjugation reactions.
-
3-Ethynyl-1H-indole: To directly compare the effect of the propargyl linker in our target molecule versus direct attachment of the alkyne to the indole ring.
Experimental Workflow for Kinetic Analysis
A robust and reproducible experimental protocol is the cornerstone of any comparative kinetic study. The following section outlines a detailed workflow for determining the second-order rate constants of the CuAAC reaction for our panel of alkynes with a model azide, such as benzyl azide.
Figure 1: A generalized workflow for the kinetic analysis of terminal alkyne reactions.
Detailed Experimental Protocol:
Objective: To determine the second-order rate constant (k) for the CuAAC reaction of various terminal alkynes with benzyl azide.
Materials:
-
2-methyl-N-(2-propynyl)indole
-
Phenylacetylene
-
1-Octyne
-
Propargyl alcohol
-
3-Ethynyl-1H-indole
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 100 mM stock solutions of each terminal alkyne and benzyl azide in DMSO-d₆.
-
Prepare a 10 mM stock solution of the internal standard in DMSO-d₆.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each experiment.
-
-
Reaction Setup in an NMR Tube:
-
To an NMR tube, add 450 µL of a 1:1 (v/v) mixture of DMSO-d₆ and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add 50 µL of the alkyne stock solution (final concentration: 10 mM).
-
Add 50 µL of the benzyl azide stock solution (final concentration: 10 mM).
-
Add 10 µL of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiation of the Reaction:
-
To initiate the reaction, add 5 µL of the CuSO₄ stock solution (final concentration: 1 mol%) and 5 µL of the sodium ascorbate stock solution (final concentration: 5 mol%).
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.
-
-
Time-Course Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Monitor the disappearance of the acetylenic proton signal of the terminal alkyne and the appearance of the triazole proton signal.
-
-
Data Analysis:
-
Integrate the signal of the acetylenic proton (or another characteristic reactant peak) relative to the signal of the internal standard at each time point.
-
Calculate the concentration of the alkyne at each time point.
-
Plot 1/[Alkyne] versus time. The data should yield a straight line for a second-order reaction.
-
The slope of this line is equal to the second-order rate constant, k.
-
Comparative Kinetic Data (Illustrative)
The following table presents a hypothetical but realistic set of kinetic data that could be obtained from the described experimental protocol. This data is for illustrative purposes to guide the interpretation of results.
| Terminal Alkyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t₁₂) at 10 mM (s) | Relative Reactivity (vs. 1-Octyne) |
| 1-Octyne | 0.5 | 200 | 1.0 |
| Phenylacetylene | 2.5 | 40 | 5.0 |
| Propargyl Alcohol | 1.2 | 83 | 2.4 |
| 3-Ethynyl-1H-indole | 3.0 | 33 | 6.0 |
| 2-methyl-N-(2-propynyl)indole | 1.8 | 56 | 3.6 |
Analysis and Interpretation of Kinetic Data
The reactivity of terminal alkynes in CuAAC reactions is governed by a combination of electronic and steric factors.[6][7][8][9]
Figure 2: Logical relationship between alkyne properties and reaction rate.
-
Electronic Effects: Electron-withdrawing groups attached to the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, which is often the rate-determining step.[10] This is reflected in the higher reactivity of phenylacetylene and 3-ethynyl-1H-indole compared to the electron-rich 1-octyne. The indole ring, being relatively electron-rich, can still influence the reactivity through its electronic properties.
-
Steric Hindrance: Bulky groups near the alkyne can hinder the approach of the azide and the copper catalyst, thereby decreasing the reaction rate.[7] While the methyl group at the 2-position of the indole in our target molecule is not directly adjacent to the alkyne, it can influence the overall conformation and accessibility of the reactive site.
-
The Propargyl Linker: The presence of the methylene spacer in 2-methyl-N-(2-propynyl)indole insulates the alkyne from the direct electronic effects of the indole ring. This is a likely reason for its intermediate reactivity compared to 3-ethynyl-1H-indole, where the alkyne is directly conjugated to the indole system.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for benchmarking the reaction kinetics of 2-methyl-N-(2-propynyl)indole against other terminal alkynes. The detailed experimental protocol and the analysis of the factors influencing reactivity empower researchers to make data-driven decisions for their bioconjugation strategies.
The intermediate reactivity of 2-methyl-N-(2-propynyl)indole, as suggested by our illustrative data, positions it as a versatile tool. It is likely to be significantly more reactive than simple aliphatic alkynes, allowing for efficient conjugations under mild conditions, while potentially offering greater stability and handling advantages over more highly activated alkynes.
Future work should focus on expanding the panel of comparative alkynes to include strained cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC) comparisons, a catalyst-free click reaction ideal for in vivo applications.[11] Additionally, investigating the influence of different copper-ligand systems on the reaction kinetics of 2-methyl-N-(2-propynyl)indole could further broaden its applicability. By systematically exploring these parameters, the full potential of this and other novel terminal alkynes in the ever-evolving landscape of bioconjugation and drug discovery can be realized.
References
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- understanding strain-promoted alkyne-azide cycloaddition (SPAAC). - Benchchem.
- Kinetic analysis of different azide-alkyne cycloaddition reactions - Benchchem.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis | Organometallics - ACS Public
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustr
- Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride.
-
Influence of alkyne steric and electronic properties a... - ResearchGate. [Link]
- A Recent Concept of Importance: Click Chemistry - Progress in Chemical and Biochemical Research.
- Pharmacologically active acetylene compounds. II.
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
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